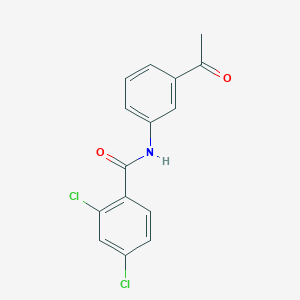

N-(3-acetylphenyl)-2,4-dichlorobenzamide

Description

N-(3-Acetylphenyl)-2,4-dichlorobenzamide (CAS: 316143-07-4; molecular formula: C₁₅H₁₁Cl₂NO₂; molecular weight: 308.16 g/mol) is a benzamide derivative featuring a 2,4-dichlorobenzoyl group linked to a 3-acetylphenylamine moiety. This compound has been investigated for its antimicrobial and antitubercular activities, particularly as a precursor in synthesizing pyrazoline derivatives . Its synthesis involves condensation of 3-acetylphenylamine with 2,4-dichlorobenzoyl chloride, followed by further functionalization to generate bioactive analogs . The acetyl group at the meta position on the phenyl ring and the electron-withdrawing chlorine substituents on the benzamide core are critical to its physicochemical and biological properties.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(16)8-14(13)17/h2-8H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYENSOXGXSFVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Structure and Properties

N-(3-acetylphenyl)-2,4-dichlorobenzamide (CAS No. 316143-07-4) features a molecular formula of C₁₅H₁₁Cl₂NO₂ and a molecular weight of 308.2 g/mol. The compound contains an acetyl group attached to the meta position of a phenyl ring, which is connected to a 2,4-dichlorobenzamide group through an amide bond.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ |

| Molecular Weight | 308.2 g/mol |

| Functional Groups | Amide, Acetyl, Dichloro-substituted phenyl |

| Chemical Class | Benzamide derivatives |

Preparation of Key Intermediates

Synthesis of 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride is a critical intermediate in the synthesis of N-(3-acetylphenyl)-2,4-dichlorobenzamide. Multiple methods for its preparation have been developed, with varying degrees of efficiency and industrial applicability.

Method Using Thionyl Chloride

One common approach involves treating 2,4-dichlorobenzoic acid with thionyl chloride to produce 2,4-dichlorobenzoyl chloride. This method is widely employed due to its simplicity and effectiveness.

Method Using 2,4-Dichlorotoluene

A more industrially viable route involves the chlorination of 2,4-dichlorotoluene followed by hydrolysis:

- Chlorination Reaction : 2,4-dichlorotoluene is reacted with chlorine using azobisisobutyronitrile (AIBN) as a catalyst at 95-105°C to produce 2,4-dichlorotrichlorobenzyl.

- Hydrolysis Reaction : The resulting 2,4-dichlorotrichlorobenzyl is hydrolyzed to obtain 2,4-dichlorobenzoyl chloride.

- Purification : The crude product is purified through rectification under reduced pressure.

This method offers several advantages, including simpler reaction conditions, fewer side reactions, higher product yield, and lower raw material costs. The reaction efficiency can be monitored using gas chromatography to ensure complete conversion.

| Parameter | Condition | Notes |

|---|---|---|

| Catalyst for Chlorination | Azobisisobutyronitrile (AIBN) | 0.2-1% of 2,4-dichlorotoluene mass |

| Chlorination Temperature | 95-105°C | Monitored by GC |

| Hydrolysis Temperature | Specific temperature needed | Monitored by GC |

| Purification Method | Reduced pressure rectification | Regional fractions collected |

Direct Synthetic Route to N-(3-acetylphenyl)-2,4-dichlorobenzamide

Based on synthetic procedures for similar compounds, the most direct route to N-(3-acetylphenyl)-2,4-dichlorobenzamide likely involves the reaction of 2,4-dichlorobenzoyl chloride with 3-acetylphenylamine (3-aminoacetophenone).

General Reaction Scheme

The synthesis can be represented by the following reaction:

2,4-Dichlorobenzoyl chloride + 3-Acetylphenylamine → N-(3-acetylphenyl)-2,4-dichlorobenzamide + HCl

This reaction typically proceeds through nucleophilic acyl substitution, where the amine group of 3-acetylphenylamine attacks the carbonyl carbon of 2,4-dichlorobenzoyl chloride, resulting in the formation of an amide bond.

Alternative Synthetic Approaches

Synthesis via Acyl Azide Intermediate

An alternative approach could involve the conversion of 2,4-dichlorobenzoic acid to its acyl azide intermediate, which can then react with 3-acetylphenylamine to form the desired amide. This method avoids the use of acyl chlorides.

Coupling Reagent-Mediated Synthesis

Direct coupling between 2,4-dichlorobenzoic acid and 3-acetylphenylamine using coupling reagents such as DCC (dicyclohexylcarbodiimide), HBTU, or EDC/HOBt presents another viable synthetic route. This approach eliminates the need to prepare 2,4-dichlorobenzoyl chloride as a separate intermediate.

Synthesis of Structurally Related Compounds

N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide Synthesis

A structurally related compound, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, has been synthesized by treating 2,4-dichlorobenzoyl chloride with potassium thiocyanate in a 1:1 molar ratio in dry acetone to form 2,4-dichlorobenzoyl isothiocyanate in situ. This intermediate then reacts with 4-aminoacetophenone to yield the final product.

This reaction proceeds under inert conditions with refluxing. The product can be characterized using FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction studies.

N-((4-acetylphenyl)carbamothioyl)pivalamide Synthesis

Another related compound, N-((4-acetylphenyl)carbamothioyl)pivalamide, was synthesized by reacting pivaloyl chloride with potassium thiocyanate followed by treatment with 4-aminoacetophenone in dry acetone. The reaction scheme involves:

- Conversion of pivaloyl chloride to pivaloyl isothiocyanate using potassium thiocyanate

- Reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under reflux for 24 hours

- Monitoring by TLC using n-hexane and ethyl acetate (6:4) as mobile phase

- Precipitation of the product by pouring the reaction mixture over crushed ice

- Purification by recrystallization from ethanol

These syntheses provide valuable insights that can be applied to the preparation of N-(3-acetylphenyl)-2,4-dichlorobenzamide, particularly in terms of reaction conditions and purification methods.

Reaction Optimization and Parameters

Solvent Effects

The choice of solvent significantly impacts reaction efficiency. Anhydrous conditions are typically preferred to prevent hydrolysis of acyl chlorides. Common solvents include:

Base Selection

The selection of an appropriate base is crucial for neutralizing the HCl generated during the reaction. Common choices include:

- Triethylamine - Commonly used due to its solubility in organic solvents

- Pyridine - Can serve both as solvent and base

- Potassium carbonate - Heterogeneous base option

Temperature Control

Temperature control is essential for optimizing yield and minimizing side reactions. For the chlorination of 2,4-dichlorotoluene to prepare 2,4-dichlorobenzoyl chloride, temperatures between 95-105°C have been reported to be optimal. For the amidation reaction itself, room temperature to mild heating (20-50°C) is typically sufficient.

Purification Methods

Recrystallization

For benzamide derivatives, recrystallization from appropriate solvents is a common purification method. For related compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide, recrystallization from ethanol has been reported to be effective.

Analytical Characterization

Analysis of N-(3-acetylphenyl)-2,4-dichlorobenzamide and related compounds typically involves:

- FTIR Spectroscopy : To identify characteristic functional groups like C=O stretching (typically around 1650-1700 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹)

- ¹H-NMR and ¹³C-NMR Spectroscopy : For structural confirmation

- Mass Spectrometry : To determine molecular weight and fragmentation pattern

- Single Crystal X-ray Diffraction : For definitive structure determination, particularly important for related thiourea derivatives

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-(3-acetylphenyl)-2,4-dichlorobenzamide is characterized by the presence of an acetyl group attached to a phenyl ring and a dichlorobenzamide moiety. Its unique structure enables it to interact with various biological targets and participate in chemical reactions that are valuable in synthetic chemistry.

Chemistry

- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations (such as oxidation and reduction) makes it a valuable building block in organic synthesis. For example, it can be reduced to form amines or substituted to create derivatives with different functional groups.

Biology

- Antimicrobial Activity : Research indicates that N-(3-acetylphenyl)-2,4-dichlorobenzamide exhibits antimicrobial properties by disrupting bacterial cell membranes. This suggests its potential use as an antimicrobial agent against various pathogens .

- Anti-inflammatory and Anticancer Potential : The compound's structural similarity to other bioactive benzamides positions it as a candidate for anti-inflammatory and anticancer applications. Studies have shown that derivatives of benzamides can inhibit cancer cell proliferation significantly. For instance, it has been noted that compounds similar to N-(3-acetylphenyl)-2,4-dichlorobenzamide can inhibit prostate cancer cell lines .

Medicine

- Therapeutic Development : Given its biological activity, N-(3-acetylphenyl)-2,4-dichlorobenzamide is explored as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and infections.

Industry

- Material Science : The compound is utilized in the development of novel materials with enhanced properties such as thermal stability and resistance to degradation. This application is particularly relevant in the production of specialty chemicals and materials .

Case Studies and Experimental Findings

Several studies have documented the biological activity and potential applications of N-(3-acetylphenyl)-2,4-dichlorobenzamide:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-acetylphenyl)-2,4-dichlorobenzamide can be contextualized by comparing it to other 2,4-dichlorobenzamide derivatives. Below is a detailed analysis:

N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide (7k)

- Structure : Differs by a benzyl-hydroxyphenyl substituent instead of 3-acetylphenyl.

- Properties : Lower synthetic yield (55%) compared to the target compound; melting point 130.2–132.0°C.

- Activity: Not explicitly stated, but similar benzamide derivatives are often explored for antimicrobial or enzyme inhibitory roles .

N-(2-Aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide (3)

- Structure: Incorporates a bromophenyl and aminoethyl group.

- Properties : Synthesized as an HCl salt (80% yield); molecular ion peak at m/z 387.5 (M+H⁺).

- Activity: Potent inhibitor of Trypanosoma brucei (IC₅₀ in nM range), attributed to the 4-bromo substitution enhancing hydrophobic interactions with parasitic enzymes .

N-(2-Aminoethyl)-N-(4-aminophenyl)-2,4-dichlorobenzamide (10)

- Structure: Features dual aminoethyl and aminophenyl groups.

- Properties : Reduced nitro precursor using SnCl₂ (77% yield); molecular ion at m/z 324.5 (M+H⁺).

- Activity: Enhanced solubility and moderate anti-trypanosomal activity due to the polar amino groups .

N-(Adamantan-1-ylcarbamothioyl)-2,4-dichlorobenzamide (3b)

- Structure : Adamantane-thiourea moiety appended to the benzamide.

- Properties : High yield (81%); melting point 204–205°C.

- Activity : Potent urease inhibitor (IC₅₀ ~0.8 µM), leveraging the rigid adamantane group for enzyme active-site binding .

N-(1H-Benzo[d]imidazol-2-yl)-2,4-dichlorobenzamide derivatives

- Structure : Benzimidazole ring replaces the acetylphenyl group.

- Activity :

- Compound 19 : 11-fold increased potency in neuroprotection assays (vs. DFB control) but lower cell viability due to 2,5-dichloro substitution .

- Compound 21 (3,4-dichloro) : 14-fold potency increase; higher cytotoxicity .

- SAR: Electron-withdrawing substituents (Cl, CF₃) enhance potency, while methoxy groups reduce activity .

Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)

- Structure : 2,6-dichloro substitution and benzodioxolemethyl group.

- Activity : Selective ALDH2 activator; reduces myocardial infarct size by 60% in vivo. The benzodioxole group enhances metabolic stability and target affinity .

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (8001-5988)

- Structure : Benzothiazole-linked phenyl group.

- Properties : Molecular weight 395.29 g/mol.

- Activity : Screened for kinase inhibition; structural rigidity from benzothiazole may improve target selectivity .

Key Structural-Activity Relationships (SAR)

- Electron-Withdrawing Substituents : Chlorine atoms at positions 2 and 4 enhance electrophilicity and enzyme binding (e.g., ALDH2 activation in Alda-1 , urease inhibition in 3b ).

- Polar Groups: Aminoethyl or aminophenyl substituents improve solubility but may reduce membrane permeability (e.g., compound 10 ).

- Rigid Moieties : Adamantane (3b ) or benzothiazole (8001-5988 ) enhance target affinity via hydrophobic interactions.

- Substitution Patterns : Meta-acetylphenyl (target compound) vs. ortho/para substituents (e.g., Alda-1 ) dictate divergent biological pathways (antimicrobial vs. enzyme modulation).

Biological Activity

N-(3-acetylphenyl)-2,4-dichlorobenzamide is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzamides and is characterized by the presence of an acetyl group attached to a phenyl ring, linked to a dichlorobenzamide moiety. Its structural features suggest possible interactions with various biological targets, leading to diverse pharmacological applications.

Chemical Structure and Properties

The chemical structure of N-(3-acetylphenyl)-2,4-dichlorobenzamide can be represented as follows:

This compound exhibits properties that make it suitable for various biological evaluations, particularly in the fields of antimicrobial and anticancer research.

1. Antimicrobial Activity

N-(3-acetylphenyl)-2,4-dichlorobenzamide has been investigated for its antimicrobial properties. Studies indicate that it can interact with bacterial cell membranes, potentially disrupting their integrity and function. This activity suggests its potential use as an antimicrobial agent against various pathogens .

2. Anti-inflammatory and Anticancer Potential

The compound's structural similarity to other bioactive benzamides positions it as a candidate for anti-inflammatory and anticancer applications. Research indicates that benzamide derivatives often exhibit significant inhibition of cancer cell proliferation. For instance, derivatives similar to N-(3-acetylphenyl)-2,4-dichlorobenzamide have shown promising results in inhibiting prostate cancer cell lines .

The biological activity of N-(3-acetylphenyl)-2,4-dichlorobenzamide can be attributed to its ability to inhibit specific enzymes or receptors within biological systems. The mechanism may involve:

- Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .

- Cell Membrane Interaction: Its interaction with bacterial membranes could lead to increased permeability and subsequent cell death .

Table 1: Summary of Biological Activity Studies

| Study | Target | IC50 Value | Inhibition Type |

|---|---|---|---|

| Study A | AChE | 7.5 µM | Enzyme Inhibition |

| Study B | BChE | 7.6 µM | Enzyme Inhibition |

| Study C | Prostate Cancer Cells (PC-3) | 5.597 µM | Antiproliferative |

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of benzamide derivatives, N-(3-acetylphenyl)-2,4-dichlorobenzamide was found to significantly reduce the viability of prostate adenocarcinoma cells (PC-3). The compound exhibited an IC50 value of approximately 5.597 µM, indicating its potential as a therapeutic agent against this cancer type .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-2,4-dichlorobenzamide, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via amide coupling between 3-acetylaniline and 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine in dichloromethane or toluene). Reaction parameters such as stoichiometry, temperature (typically 0–25°C), and solvent polarity significantly impact yield. For example, and describe analogous syntheses using benzoyl chlorides and amines, achieving yields up to 54% via stepwise addition and purification using column chromatography .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or chromatography is critical to remove unreacted starting materials.

Q. Which spectroscopic techniques are most reliable for characterizing N-(3-acetylphenyl)-2,4-dichlorobenzamide?

- Methodology :

- 1H/13C NMR : Essential for confirming substitution patterns and acetyl group integration. For example, analogous benzamides in and show distinct aromatic proton splitting (δ 7.30–8.27 ppm) and carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 344–361 for related compounds in ).

- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across studies?

- Methodology :

- Dose-Response Analysis : Standardize assays (e.g., IC50 determination) using consistent cell lines or enzyme targets. For instance, highlights bioactivity variations due to substituent positioning, which may explain discrepancies .

- Purity Assessment : Contaminants (e.g., unreacted 2,4-dichlorobenzoyl chloride) can skew results. Use HPLC (>95% purity thresholds) and elemental analysis .

- Structural Confirmation : X-ray crystallography (as in ) or Hirshfeld surface analysis can verify stereochemical integrity, which impacts activity .

Q. What strategies are effective for studying the crystal structure and intermolecular interactions of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : and detail monoclinic systems (e.g., space group P21/c) with key parameters (a, b, c, β angles) and hydrogen-bonding networks (N–H⋯O=C) stabilizing the lattice .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Cl⋯H, C–H⋯O) to explain packing efficiency and stability .

Q. How to design a structure-activity relationship (SAR) study for this compound against specific biological targets?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replacing acetyl with nitro or methoxy groups) as in and , then compare bioactivity .

- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinities to targets like Trypanosoma brucei enzymes (see for related inhibitors) .

- Data Correlation : Plot substituent electronic parameters (Hammett σ) against activity metrics (e.g., Ki, IC50) to identify key functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.